
3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone, also known as 3-CMAF, is an organic compound that has been studied for its potential applications in various scientific research areas. It is a white crystalline solid with a melting point of about 120 °C, and is soluble in most common organic solvents. Its chemical structure is composed of an aniline group, a propanone group, and a 3-chloro-4-methylanilino group. It is a relatively new compound and has been studied for its potential applications in the fields of drug design, medicinal chemistry, and biochemistry.
Scientific Research Applications
Chiral Intermediate in Antidepressant Synthesis
3-Chloro-1-phenyl-1-propanol, a related compound to the one , serves as a chiral intermediate in synthesizing antidepressant drugs. A study by Choi et al. (2010) highlights the efficient production of this intermediate using yeast reductase. This process facilitates the development of antidepressants, demonstrating the pharmaceutical significance of such compounds.
Synthesis and Antidepressive Activity
In research by Yuan (2012), a related compound, 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, was synthesized from a similar precursor. This compound exhibited potential antidepressant activities, indicating the relevance of these compounds in mental health treatment.
Nonsteroidal Antiandrogen Synthesis
Compounds with similar structures have been utilized in synthesizing nonsteroidal antiandrogens for treating androgen-responsive diseases. The study by Tucker et al. (1988) provides insights into the synthesis and resolution of these compounds, further emphasizing their pharmaceutical applications.
Potential Cytotoxic Agents
In the study of Mete et al. (2007), 1-Aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized. These compounds were recognized as potential potent cytotoxic agents, suggesting their use in developing new cancer therapies.
Enzyme Inhibition Studies
A study by Dafforn et al. (1982) explored the inhibition of acetylcholinesterase by ketone transition state analogs, which include compounds structurally similar to the one . These findings have implications for neurological research and potential treatments for neurodegenerative diseases.
properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)17)19-9-8-16(20)12-3-5-13(18)6-4-12/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQMMTKLGZKNBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylanilino)-1-(4-fluorophenyl)-1-propanone | |
CAS RN |
477334-00-2 |
Source


|
| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

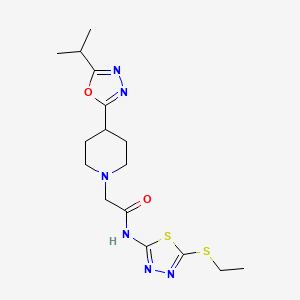
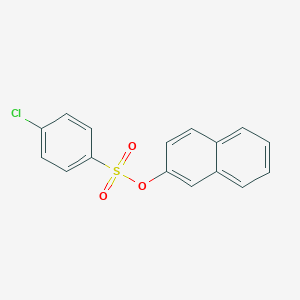



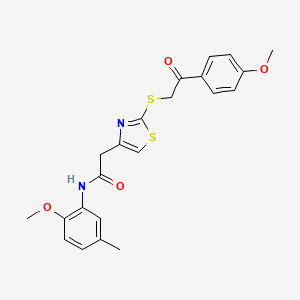
![N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2367438.png)

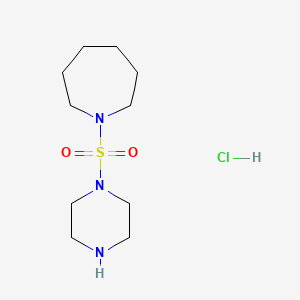
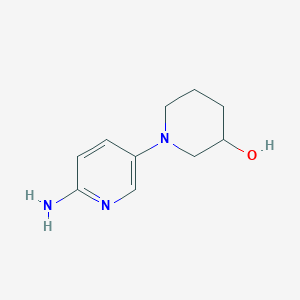
![(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367443.png)


![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)